Cytotoxicity Profile: Differential Potency Against A549 Lung Adenocarcinoma Cells Relative to Cisplatin
In MTT-based cytotoxicity assays, 1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea exhibited a CC₅₀ of 45.0 µM against A549 lung adenocarcinoma cells, compared to 10.0 µM for cisplatin . While the compound is less potent than cisplatin in absolute terms, it demonstrates a markedly wider selectivity window: its CC₅₀ against normal human dermal fibroblasts (NHDF) exceeds 200 µM, yielding a selectivity index (SI = CC₅₀(NHDF) / CC₅₀(A549)) of >4.4, whereas cisplatin's SI against the same normal cell line is substantially lower (typically <2 in comparable assays) [1]. This differential toxicity profile suggests that the compound may offer a superior therapeutic window in contexts where normal tissue sparing is paramount.
| Evidence Dimension | Cytotoxicity (CC₅₀) against A549 lung adenocarcinoma and NHDF normal fibroblasts |
|---|---|
| Target Compound Data | A549 CC₅₀ = 45.0 µM; NHDF CC₅₀ > 200 µM |
| Comparator Or Baseline | Cisplatin: A549 CC₅₀ = 10.0 µM; NHDF CC₅₀ typically <20 µM |
| Quantified Difference | Selectivity Index (SI) >4.4 for target compound vs. ~2 for cisplatin |
| Conditions | MTT assay; 48-hour exposure; A549 (lung adenocarcinoma) and NHDF (normal human dermal fibroblast) cell lines |
Why This Matters
A higher selectivity index indicates reduced cytotoxicity to non-cancerous cells, which is critical for prioritizing compounds with lower predicted systemic toxicity in preclinical development.
- [1] Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-78. Provides reference cisplatin toxicity data in normal cells. View Source
